molecular formula C16H15F3N2O2S B11133844 1-(Pyrrolidin-1-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone

1-(Pyrrolidin-1-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone

Cat. No.: B11133844
M. Wt: 356.4 g/mol
InChI Key: YKHLFNVLECXPNI-UHFFFAOYSA-N
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Description

1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound that features a pyrrolidine ring, a trifluoromethoxyphenyl group, and a thiazole ring

Preparation Methods

The synthesis of 1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethoxyphenyl group, and the construction of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(PYRROLIDIN-1-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the trifluoromethoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine rings, trifluoromethoxyphenyl groups, or thiazole rings. Examples include:

Properties

Molecular Formula

C16H15F3N2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)23-13-5-3-11(4-6-13)15-20-12(10-24-15)9-14(22)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2

InChI Key

YKHLFNVLECXPNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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